N-Butylbenzamide--benzene (1/1)
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Overview
Description
N-Butylbenzamide–benzene (1/1) is an organic compound that consists of a benzene ring attached to an N-butylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylbenzamide–benzene (1/1) can be achieved through the direct condensation of benzoic acid and butylamine. This reaction typically requires the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of N-Butylbenzamide–benzene (1/1) often involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, eco-friendliness, and high yield .
Chemical Reactions Analysis
Types of Reactions
N-Butylbenzamide–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitrobenzene derivatives.
Scientific Research Applications
N-Butylbenzamide–benzene (1/1) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-Butylbenzamide–benzene (1/1) involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the benzene ring acts as an electron-rich center, facilitating the attack by nucleophiles . This interaction can lead to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzene: Similar in structure but lacks the amide group.
Benzamide: Contains the amide group but lacks the butyl substituent.
N-Butylbenzamide: Similar but does not have the benzene ring attached.
Properties
CAS No. |
90239-29-5 |
---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
benzene;N-butylbenzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-2-3-9-12-11(13)10-7-5-4-6-8-10;1-2-4-6-5-3-1/h4-8H,2-3,9H2,1H3,(H,12,13);1-6H |
InChI Key |
KRCBVHSIWGOPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
Origin of Product |
United States |
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